molecular formula C23H26N2O4S2 B4132413 N,N'-propane-1,3-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]

N,N'-propane-1,3-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]

Cat. No.: B4132413
M. Wt: 458.6 g/mol
InChI Key: IUTJDXDTUWYCEJ-UHFFFAOYSA-N
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Description

N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] is a complex organic compound with a unique structure that includes thiophene rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] typically involves multi-step organic reactions. The process begins with the preparation of the thiophene carboxamide intermediates, followed by the introduction of the 3-hydroxy-3-methyl-1-butyn-1-yl groups. The final step involves the coupling of these intermediates with 1,3-propanediyl bisamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and thiophene groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,3-propanediylbis[3,5-di-tert-butyl-4-hydroxyhydrocinnamamide]
  • N,N’-1,3-propanediylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]

Uniqueness

N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] is unique due to the presence of both hydroxyl and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-N-[3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-22(2,28)12-10-16-6-8-18(30-16)20(26)24-14-5-15-25-21(27)19-9-7-17(31-19)11-13-23(3,4)29/h6-9,28-29H,5,14-15H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTJDXDTUWYCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NCCCNC(=O)C2=CC=C(S2)C#CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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